![molecular formula C15H19F3N2O3 B14857563 Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14857563.png)
Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate
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Overview
Description
Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an acetyl group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the use of tert-butyl carbamate as a starting material, which is reacted with an appropriate pyridine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4′,4″-Tri-tert-butyl-2,2′6′,2″-terpyridine: A compound with similar structural features, used as a ligand in various chemical reactions.
tert-Butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate: Another compound with a trifluoromethyl group attached to a pyridine ring, used in similar applications.
Uniqueness
Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H19F3N2O3 |
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Molecular Weight |
332.32 g/mol |
IUPAC Name |
tert-butyl N-[2-[6-acetyl-4-(trifluoromethyl)pyridin-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C15H19F3N2O3/c1-9(21)12-8-10(15(16,17)18)7-11(20-12)5-6-19-13(22)23-14(2,3)4/h7-8H,5-6H2,1-4H3,(H,19,22) |
InChI Key |
SBSKYUMFKBPYIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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